molecular formula C9H11ClN2O2 B185878 (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 177943-33-8

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Katalognummer: B185878
CAS-Nummer: 177943-33-8
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: WZOBDOKCHIUXAY-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Präparationsmethoden

    • Leider sind spezifische Synthesewege und Reaktionsbedingungen für PF-04859989 Hydrochlorid in der Literatur nicht leicht zugänglich.
    • Industrielle Produktionsmethoden beinhalten wahrscheinlich mehrstufige chemische Synthese, Reinigung und Isolierung.
  • Vorbereitungsmethoden

    • Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.
    • industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.
  • Analyse Chemischer Reaktionen

    • PF-04859989 Hydrochlorid kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
    • Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind nicht explizit dokumentiert.
    • Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den spezifischen verwendeten Syntheseschritten abhängen.
  • Wissenschaftliche Forschungsanwendungen

    Biological Activities

    (S)-DHQ exhibits diverse biological activities, including:

    • Antioxidant Properties : It has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
    • Enzyme Inhibition : Research indicates that (S)-DHQ may inhibit specific kinases, including JAK kinases, which are involved in autoimmune diseases such as rheumatoid arthritis.
    • Scaffolding Molecule : The compound can serve as a scaffold for the development of new drugs. Modifications to its functional groups can lead to derivatives with enhanced therapeutic properties.

    Anti-inflammatory Agents

    (S)-DHQ has been studied for its potential in treating inflammatory conditions due to its ability to inhibit inflammatory pathways mediated by kinases.

    Neuroprotective Effects

    Its structural similarity to known neuroprotective agents suggests that (S)-DHQ could be explored for applications in neurodegenerative diseases.

    Antimicrobial Activity

    Preliminary studies indicate that (S)-DHQ may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

    Case Study 1: Inhibition of JAK Kinases

    A study investigated the efficacy of (S)-DHQ as an inhibitor of JAK kinases. Results showed that it effectively reduced the activity of these enzymes in vitro, suggesting its potential use in therapies for autoimmune diseases.

    Case Study 2: Antioxidant Activity

    In another study focusing on oxidative stress, (S)-DHQ demonstrated significant free radical scavenging activity compared to standard antioxidants. This positions it as a promising candidate for formulations aimed at reducing oxidative damage in various conditions.

    Wirkmechanismus

    • PF-04859989 inhibits KAT II irreversibly.
    • Molecular targets and pathways involved in its mechanism of action are still under investigation.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider konnte ich keinen direkten Vergleich mit ähnlichen Verbindungen finden.
    • Weitere Forschung kann einzigartige Merkmale aufdecken, die PF-04859989 Hydrochlorid von verwandten Molekülen unterscheiden.

    Biologische Aktivität

    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 177943-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

    PropertyValue
    Molecular Formula C₉H₁₁ClN₂O₂
    Molecular Weight 214.65 g/mol
    CAS Number 177943-33-8
    MDL Number MFCD22419400
    Storage Conditions Inert atmosphere, 2-8°C

    Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases:

    • Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
    • Monoamine Oxidase (MAO) Inhibition : It also acts as an inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential therapeutic effects for mood disorders and neurodegenerative diseases.

    Neuroprotective Effects

    A study highlighted the synthesis of hybrid compounds incorporating the 3,4-dihydroquinolinone core, which demonstrated significant inhibition against both AChE and MAOs. Notably, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory potential . Additionally, these compounds showed the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating Alzheimer's disease.

    Antioxidant Properties

    The antioxidant activity of this compound has been noted in various studies. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in neuronal cells.

    Case Studies and Research Findings

    • Case Study on Alzheimer’s Disease : In a recent study involving a series of synthesized compounds based on the quinolinone structure, one compound demonstrated not only effective enzyme inhibition but also low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM. This suggests a favorable safety profile for further development .
    • Toxicity Assessments : Acute toxicity tests in mice indicated that even at high doses (2500 mg/kg), the compound did not exhibit significant toxic effects, which is crucial for its potential therapeutic use .

    Comparative Analysis with Related Compounds

    The table below summarizes key biological activities of this compound compared to other quinolinone derivatives:

    CompoundAChE IC50 (µM)MAO-A IC50 (µM)Neuroprotective ActivityToxicity Level
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one HCl0.280.91HighLow
    Hybrid Compound X0.342.81ModerateModerate
    Compound Y0.501.20HighHigh

    Q & A

    Q. Basic: What synthetic methodologies are recommended for preparing (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?

    Answer:
    The synthesis typically involves sequential alkylation, nitro reduction, and coupling steps. Key protocols include:

    • Alkylation : Reacting intermediates (e.g., compound 7 in ) with chloroalkylamine hydrochlorides (e.g., 9–13 ) in DMF with K₂CO₃ at room temperature (RT) yields nitro intermediates (e.g., 14–19 ) with 72–85% efficiency .
    • Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) or Raney nickel with hydrazine hydrate converts nitro groups to amines (e.g., 20–25 ), achieving 70–90% yields .
    • Coupling : Thiophene-2-carbimidothioate hydroiodide in ethanol at RT facilitates amine coupling (e.g., 26–31 ), though yields vary (43–56%) due to side reactions .

    Optimization Tips :

    • Use anhydrous DMF and inert atmospheres to minimize hydrolysis during alkylation.
    • For nitro reduction, Pd/C with H₂ is preferred for scalability, while Raney nickel suits substrates sensitive to hydrogenation .

    Q. Advanced: How do structural modifications at the 8-position of the dihydroquinolinone scaffold affect nNOS inhibitory activity and isoform selectivity?

    Answer:
    Substituents at the 8-position significantly influence binding flexibility and potency. Evidence from SAR studies (Table 1, ) shows:

    • Fluorine at 8-position (e.g., compound 31 ): Reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ) due to steric hindrance limiting side-chain orientation .
    • Pyrrolidine-terminated side chains (e.g., 29 ): Achieve highest nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) due to favorable hydrophobic interactions .

    Table 1: Terminal Amine Effects on nNOS Activity

    CompoundTerminal AminenNOS IC₅₀ (nM)Selectivity (nNOS/eNOS)
    29Pyrrolidine160180
    26Dimethylamino58050

    Methodological Insight : Use molecular dynamics simulations to model side-chain conformations and predict substituent effects on binding .

    Q. Basic: Which analytical techniques are critical for confirming the stereochemical purity of this compound?

    Answer:

    • X-ray Crystallography : SHELXL ( ) resolves absolute configuration via refinement of Flack parameters, particularly for enantiopure batches .
    • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients to separate enantiomers; validate with spiked racemic mixtures .
    • Optical Rotation : Compare experimental [α]ᴅ values with literature data for consistency (e.g., +15° to +25° for S-configuration) .

    Q. Advanced: How can computational modeling address contradictions in reported binding affinities of dihydroquinolinone derivatives?

    Answer:
    Conflicting activity data often arise from crystallographic resolution limits or flexible binding modes. Strategies include:

    • Docking Studies : Use AutoDock Vina with nNOS crystal structures (PDB: 1OMV) to simulate ligand poses, prioritizing poses with hydrogen bonds to heme-propionate .
    • Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER force field) to assess side-chain flexibility and identify stable binding conformations .
    • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., 8-F vs. H) to reconcile experimental IC₅₀ discrepancies .

    Q. Basic: What purification strategies ensure high enantiomeric excess (ee) in the final hydrochloride salt?

    Answer:

    • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to precipitate enantiopure hydrochloride salt; monitor ee via chiral HPLC .
    • Ion-Exchange Chromatography : Employ Dowex® 50WX2 resin (H⁺ form) to isolate protonated amine intermediates, minimizing racemization .
    • Counterion Screening : Test tartrate or camphorsulfonate salts for improved crystallinity before final HCl salt formation .

    Q. Advanced: How can palladium-catalyzed carbonylation expand functionalization of the dihydroquinolinone core?

    Answer:
    Recent advances () enable:

    • Perfluoroalkyl Incorporation : Pd-catalyzed radical carbonylative cyclization of 1,7-enynes with RF-I (RF = CF₃, C₂F₅) yields polycyclic derivatives (e.g., Scheme 17) in 65–85% yields .
    • Carbonylative Coupling : CO gas (1 atm) with aryl halides introduces ketone or ester groups at the 3-position, enhancing diversity for SAR studies .

    Table 2: Carbonylation Reaction Optimization

    SubstrateCatalyst SystemYield (%)E/Z Selectivity
    1,7-Enyne + CF₃IPd(OAc)₂, Xantphos, CO78>20:1
    Aryl BromidePdCl₂(PPh₃)₂, DMF, CO82N/A

    Key Insight : Use microwave-assisted conditions (100°C, 30 min) to accelerate carbonylative steps while maintaining selectivity .

    Eigenschaften

    IUPAC Name

    (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZOBDOKCHIUXAY-FJXQXJEOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11ClN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10628698
    Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10628698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.65 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    177943-33-8
    Record name (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10628698
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
    (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.